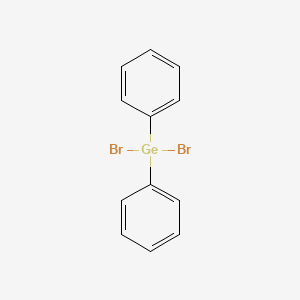
Dibromo(diphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(diphenyl)germane is an organogermanium compound characterized by the presence of two bromine atoms and two phenyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromo(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using diphenylgermanium precursors. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dibromo(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different germanium-containing species, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted germanium compounds, depending on the nucleophile used.
Oxidation and Reduction: Products can range from germanium oxides to reduced germanium species.
Aplicaciones Científicas De Investigación
Dibromo(diphenyl)germane has several applications in scientific research:
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Industry: It is used in the production of specialized polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which dibromo(diphenyl)germane exerts its effects involves the interaction of its bromine atoms and phenyl groups with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity is crucial for its applications in organic synthesis and materials science .
Comparación Con Compuestos Similares
Dibromoalkanes: These compounds also contain two bromine atoms but differ in their carbon-based structure.
Diphenylgermanium Dichloride: Similar to dibromo(diphenyl)germane but with chlorine atoms instead of bromine.
Dibromo(diphenyl)silane: A silicon analog with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and carbon analogs.
Propiedades
Número CAS |
1080-42-8 |
|---|---|
Fórmula molecular |
C12H10Br2Ge |
Peso molecular |
386.64 g/mol |
Nombre IUPAC |
dibromo(diphenyl)germane |
InChI |
InChI=1S/C12H10Br2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
ABMGRFURETYKPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
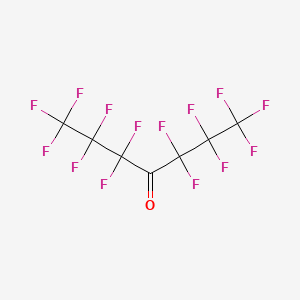
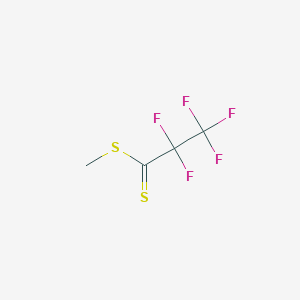
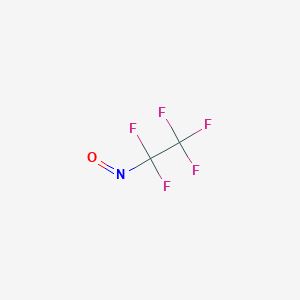
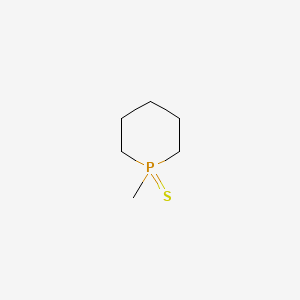
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
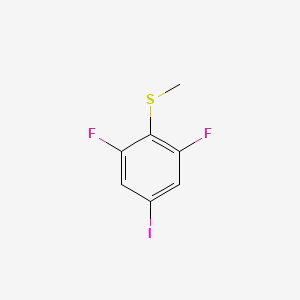

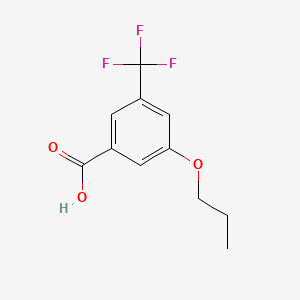
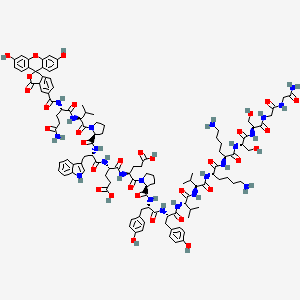
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)

![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
